molecular formula C4H7NS B1333366 Pyrrolidine-2-thione CAS No. 2295-35-4

Pyrrolidine-2-thione

Cat. No. B1333366
CAS RN: 2295-35-4
M. Wt: 101.17 g/mol
InChI Key: IMWUREPEYPRYOR-UHFFFAOYSA-N
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Description

Pyrrolidine-2-thione, also known as 2-pyrrolidinethione, is a chemical compound with the linear formula C4H7NS . It has a molecular weight of 101.17 . It is typically stored in a dark place under an inert atmosphere at room temperature .


Synthesis Analysis

The historically first method that is still most often employed for the synthesis of pyrrolidine-2-thiones is thionation of the respective lactams with P2S5 or Lawesson’s reagent . Other synthetic strategies for obtaining these azaheterocycles have been developed over the previous 10 years . The methods based on concerted (3+2) cycloaddition reactions are less common and not universally applicable .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The first step of (3+2) annulation reaction involves organocatalyzed conjugate addition of α-isothiocyanatocarbonyl compounds containing an active methylene group to exocyclic alkenes .


Physical And Chemical Properties Analysis

Pyrrolidine-2-thione is a solid at room temperature .

Scientific Research Applications

Spectroscopic and Structural Studies

  • Pyrrolidine-2-thione has been extensively studied for its interaction with molecular iodine. It forms an outer-sphere charge-transfer complex with iodine in dilute chloroform solution, demonstrating its potential in oxidative desulfurization processes (Chernov'yants et al., 2013).

Infrared Spectroscopy

  • Infrared spectroscopy studies of Pyrrolidine-2-thione reveal its unique vibrational properties, which are significant in understanding the molecular structure and dynamics of such compounds (Devillanova & Verani, 1978).

Chemical Reactions and Synthesis

  • Pyrrolidine-2-thione undergoes various chemical reactions under modified conditions, like the Eschenmoser sulfur contraction reaction, leading to the formation of diverse compounds like thioimines, which can be transformed into other products (Russowsky & Neto, 2004).

Photochemical Synthesis

  • It is also involved in photochemical synthesis processes. For instance, irradiation of pyrrolidine-2-thiones in the presence of triethylamine leads to desulfurization products, demonstrating its potential in the field of photochemistry (Nishio, 1997).

Formation of Polymeric Metal Complexes

  • Pyrrolidine-2-thione is significant in the formation of chain and large-ring polymeric metal complexes. This application is critical in materials science, particularly in the development of new metallic polymers (Atherton et al., 1998).

Spectrophotometric Investigations

  • Spectrophotometric studies on the adducts of pyrrolidine-2-thione with iodine in various solutions have been conducted. These studies offer insights into the interactions of pyrrolidine-2-thione with other compounds and their potential uses in analytical chemistry (Devillanova & Verani, 1979).

Synthesis of Novel Compounds

  • Pyrrolidine-2-thione is used in the synthesis of novel model compounds like Carzinophilin, indicating its utility in synthetic chemistry for creating complex organic structures (Hashimoto & Terashima, 1994).

Safety And Hazards

Pyrrolidine-2-thione is considered hazardous. It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

pyrrolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c6-4-2-1-3-5-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWUREPEYPRYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=S)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177493
Record name 2-Pyrrolethione, tetrahydro-, (Z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-2-thione

CAS RN

2295-35-4
Record name 2-Pyrrolidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2295-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolethione, tetrahydro-, (Z)-
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Record name 2-Pyrrolethione, tetrahydro-, (Z)-
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Record name pyrrolidine-2-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
220
Citations
FA Devillanova, G Verani - Australian Journal of Chemistry, 1978 - CSIRO Publishing
… Pyrrolidine-2-thione and -2-selenone together with their N-… and 334 cm-' in pyrrolidine-2-thione and two others at 352 and … on pyrrolidine-2-thione and its selenium parent compound. …
Number of citations: 27 www.publish.csiro.au
MS Chernov'yants, IV Burykin, ZA Starikova… - Journal of Molecular …, 2013 - Elsevier
… The aim of the present research was to study the formation of n-σ ∗ complex of pyrrolidine-2-thione with diiodine in dilute chloroform solution by UV/vis spectroscopy and to establish the …
Number of citations: 14 www.sciencedirect.com
AC Kadushkin, TV Golovko, VG Granik… - Pharmaceutical …, 1989 - Springer
… l-[(N,N-Dimethylaminomethylene)thiocarbamidomethyl]pyrrolidine-2-thione (Va). To a sus… l-[(N,N-Dimethylamino-2-ethylidene)thiocarbamidomethyl]pyrrolidine-2-thione (Vb). To a …
Number of citations: 2 link.springer.com
KW Kim, HJ Lee, CG Kim, M Park, TW Kwon - ChemInform, 2008 - pdf.lookchemmall.com
… The pyrrolidine-2thione compounds, 3 are also of synthetic … applications of N-alkenyl pyrrolidine-2thione, 5 using microwave … between pyrrolidine-2-thione, 3 and a variety of …
Number of citations: 3 pdf.lookchemmall.com
F Cristiani, FA Devillanova, G Verani - Transition Metal Chemistry, 1977 - Springer
White crystalline complexes of general formula ML 2 X 2 , where M = Zn, Cd, Hg; X = Cl, 13r, I and L = pyrrolidine-2-thione, were prepared and studied by ir spectroscopy in the 4000-…
Number of citations: 11 link.springer.com
Z Atherton, DML Goodgame, S Menzer… - Inorganic …, 1998 - ACS Publications
… (pyrrolidine-2-thione) (EBPT) and N,N‘-p-phenylenedimethylenebis(pyrrolidine-2-thione) (p-… is planar and oriented orthogonally (87) to the planes of the two pyrrolidine-2-thione rings. …
Number of citations: 28 pubs.acs.org
GV Bespalova, VA Sedavkina, VG Kharchenko… - Chemistry of …, 1987 - Springer
… 5-Propyl-3-(propylsnlfonylmethyi)pyrrolidine-2-thione (V). A 6-ml sample of 28% H202 was added dropwise with stirring to an ice-cooled solution of 4.62 g (0.02 mole) of sulfide VIb in I0 …
Number of citations: 3 link.springer.com
AV Sadovoy, VV Kattsyna, PS Protopopova… - Heteroatom …, 2018 - Wiley Online Library
… 1 mmol of 1-benzyl-5-(indol-3-yl)pyrrolidine-2-thione 2b,c was added to solution of triethyloxonium borofluoride, taken in 1.3-fold excess in anhydrous methylene chloride, and the …
Number of citations: 2 onlinelibrary.wiley.com
C Fu, A Linden, H Heimgartner - Helvetica Chimica Acta, 2011 - Wiley Online Library
The SnCl 4 ‐catalyzed reaction of (−)‐thiofenchone (=1,3,3‐trimethylbicyclo[2.2.1]heptane‐2‐thione; 10) with (R)‐2‐phenyloxirane ((R)‐11) in anhydrous CH 2 Cl 2 at −60 led to two …
Number of citations: 4 onlinelibrary.wiley.com
M Seki, T Shimizu - Bioscience, biotechnology, and …, 2001 - academic.oup.com
… (R)-4-Mercapto pyrrolidine-2-thione 1 was readily obtained from 8h through cyclization with acetic anhydride, thionation with Lawesson's reagent and facile removal of the Sbenzoyl …
Number of citations: 4 academic.oup.com

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